(Chloromethyl)triethoxysilane, CAS 15267-95-5, is a bifunctional organosilane used for covalently modifying inorganic surfaces like silica and metal oxides. It features two key reactive sites: three hydrolyzable ethoxy groups that form stable siloxane bonds (Si-O-Surface) with surface hydroxyls, and a terminal chloromethyl group (-CH2Cl) that serves as a reactive site for subsequent chemical transformations, such as nucleophilic substitution. This dual reactivity makes it a fundamental precursor for creating functionalized surfaces, enhancing adhesion between dissimilar materials, and serving as a crosslinking agent in various polymer and resin systems.
Substituting (Chloromethyl)triethoxysilane with seemingly similar analogs like its trimethoxy counterpart or longer-chain chloropropyl variants introduces critical process and performance deviations. The choice between ethoxy and methoxy groups directly dictates hydrolysis rates, with ethoxysilanes offering a slower, more controlled reaction and a wider processing window. This difference is crucial for bath stability and reproducibility in industrial settings. Furthermore, the byproduct of hydrolysis is ethanol, which is less toxic than the methanol generated by methoxysilanes. Altering the alkyl chain length from methyl to propyl (e.g., (3-Chloropropyl)triethoxysilane) changes the reactivity of the chloride and the final architecture of the surface monolayer, affecting packing density and flexibility, which are non-negotiable parameters in applications like chromatography or sensor development.
The rate of hydrolysis is a critical process parameter when using organosilanes. Triethoxysilanes hydrolyze significantly slower than their trimethoxysilane counterparts. One comprehensive study reports that a methoxysilane hydrolyzes at a rate 6 to 10 times faster than the equivalent ethoxysilane. This slower reactivity of (Chloromethyl)triethoxysilane provides a wider processing window, greater solution stability, and longer bath life compared to (Chloromethyl)trimethoxysilane, which is critical for achieving reproducible surface coverage in batch processing. Additionally, the hydrolysis byproduct is ethanol, which is less toxic than the methanol produced from trimethoxysilanes.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | 1x (Normalized rate for ethoxy group) |
| Comparator Or Baseline | (Chloromethyl)trimethoxysilane: 6x to 10x faster hydrolysis rate |
| Quantified Difference | 6-10 fold slower hydrolysis rate |
| Conditions | Aqueous hydrolysis, acid-catalyzed conditions. |
This slower hydrolysis rate allows for better process control, improved reproducibility, and longer working solution stability, reducing material waste and improving operational safety.
The short alkyl chain of (Chloromethyl)triethoxysilane is a key structural advantage over longer-chain analogs like (3-Chloropropyl)triethoxysilane for applications requiring high surface group density. Shorter chains reduce steric hindrance, allowing for more efficient packing on a substrate. In a comparative study on silica fillers, compounds treated with short-chain silanes exhibited the smallest final agglomerate sizes, indicating superior dispersion and surface coverage. This higher potential packing density is critical for creating dense, well-ordered self-assembled monolayers (SAMs) or for maximizing the functional group concentration on the surface of nanoparticles.
| Evidence Dimension | Agglomerate Size Reduction (as a proxy for grafting density/dispersion) |
| Target Compound Data | Short-chain silanes (like CMTES) yield the smallest agglomerate sizes. |
| Comparator Or Baseline | Longer-chain silanes (like CPTES) result in larger agglomerates under equivalent mixing. |
| Quantified Difference | Qualitatively superior dispersion and smaller agglomerate size. |
| Conditions | Compounding of treated silica in an EPDM matrix using an internal mixer. |
For applications in high-performance chromatography, sensors, or catalysis, achieving the highest possible surface density of functional groups is critical for performance, which favors the short C1 linker.
The chloromethyl group is a highly effective electrophile for SN2 reactions, making (Chloromethyl)triethoxysilane an excellent precursor for synthesizing materials like quaternary ammonium silanes (QAS), which are used in antimicrobial coatings and ion-exchange resins. A study synthesizing a silicon-based quaternary ammonium material from the analogous (Chloromethyl)trimethoxysilane reported a final quaternization rate of 83.6%. The reactivity of the chloromethyl group is generally higher than that of a chloropropyl group found in common alternatives like (3-Chloropropyl)triethoxysilane, facilitating more efficient conversion under milder conditions. This high reactivity and conversion rate are crucial for manufacturing functional materials where the degree of quaternization directly impacts performance.
| Evidence Dimension | Quaternization Rate |
| Target Compound Data | High reactivity suitable for quaternization (Rate for trimethoxy analog was 83.6%) |
| Comparator Or Baseline | (3-Chloropropyl)triethoxysilane (generally lower SN2 reactivity) |
| Quantified Difference | High conversion efficiency demonstrated in the chloromethylsilane class. |
| Conditions | Alkylation of porous silica gel followed by quaternization with trioctylamine. |
Higher reaction efficiency translates to better yields, lower processing costs, and a higher density of active sites in the final product, which is critical for antimicrobial efficacy or ion-exchange capacity.
The high reactivity of the chloromethyl group makes this compound a preferred precursor for synthesizing quaternary ammonium silanes (QAS). These QAS-modified surfaces are used to create antimicrobial coatings on medical devices or textiles and to produce stationary phases for anion-exchange chromatography.
In industrial applications requiring large-volume batch processing, the slower hydrolysis rate of the triethoxy groups provides superior bath stability and process control compared to trimethoxy alternatives. This leads to more consistent and reproducible surface modifications for applications in adhesives, sealants, and paints.
The compact structure of (Chloromethyl)triethoxysilane allows for a higher packing density on surfaces compared to longer-chain analogs. This is a decisive advantage when preparing high-resolution chromatography media, catalyst supports, or functionalized nanoparticles where maximizing the number of reactive sites per unit area is the primary objective.
Flammable;Irritant